molecular formula C26H29N7O3 B2450859 (3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-44-5

(3,4-diethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No.: B2450859
CAS No.: 920178-44-5
M. Wt: 487.564
InChI Key: QTRJUKVKYNLXMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazole ring, a pyrimidine ring, a piperazine ring, and an aryl group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The compound’s structure includes a triazole ring fused with a pyrimidine ring, which is connected to a piperazine ring via a methanone group. The triazole and pyrimidine rings are nitrogen-containing heterocycles, which are often found in pharmaceuticals and biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of multiple nitrogen atoms could potentially make the compound a good hydrogen bond acceptor .

Scientific Research Applications

Antimicrobial Activities

Some derivatives of 1,2,4-triazole, which may be structurally related to the compound , have been synthesized and found to exhibit antimicrobial activities. These derivatives were tested against various microorganisms, demonstrating good to moderate activities (Bektaş et al., 2007).

5-HT2 Antagonist Activity

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, potentially similar to the compound of interest, have been synthesized and evaluated for their 5-HT2 and alpha 1 receptor antagonist activities. Among them, certain derivatives exhibited potent 5-HT2 antagonist activity, which was greater than some standard compounds used in the study (Watanabe et al., 1992).

Anticonvulsant Agent Analysis

A novel anticonvulsant drug candidate, structurally related to the compound , has been explored using a newly developed HPLC method for related substances determination. This research focused on the stability assessments of the drug substance under various conditions (Severina et al., 2021).

Imaging of Cerebral Adenosine A2A Receptors

A study developed a tracer for mapping cerebral adenosine A2A receptors with PET, using a compound with structural similarities. The tracer displayed favorable brain kinetics and characteristics suitable for its intended purpose (Zhou et al., 2014).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given the presence of several functional groups that are common in pharmaceuticals . Additionally, new synthetic methodologies could be developed to access new compounds with similar structures .

Properties

IUPAC Name

(3,4-diethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-4-35-21-11-8-19(16-22(21)36-5-2)26(34)32-14-12-31(13-15-32)24-23-25(28-17-27-24)33(30-29-23)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRJUKVKYNLXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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